molecular formula C9H6BrN3O2 B2377848 2-Amino-8-bromoquinazoline-4-carboxylic acid CAS No. 1780843-50-6

2-Amino-8-bromoquinazoline-4-carboxylic acid

Cat. No. B2377848
CAS RN: 1780843-50-6
M. Wt: 268.07
InChI Key: SFQSEOVIDBBAJP-UHFFFAOYSA-N
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Description

2-Amino-8-bromoquinazoline-4-carboxylic acid (2-ABQC) is an organic compound that is used extensively in scientific research. It has a wide range of applications in the fields of biochemistry and physiology. 2-ABQC has a variety of biochemical and physiological effects, and it is a useful tool for lab experiments.

Scientific Research Applications

Aurora A Kinase Inhibition

Quinazoline derivatives have been found to be potent inhibitors of Aurora A kinase . Aurora kinases play a crucial role in cellular division and have been identified as potential targets for cancer therapy. A compound similar to “2-Amino-8-bromoquinazoline-4-carboxylic acid”, namely “2- (3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid”, has been reported to exhibit selective Aurora A kinase inhibitory activity .

Anticancer Activity

Quinazoline derivatives have shown promising anticancer properties . They can interfere with the signaling pathways of cancer cells, leading to apoptosis (programmed cell death). The anticancer activity of quinazoline derivatives can be further enhanced by introducing various substituents at different positions of the quinazoline nucleus .

Antibacterial Activity

Quinazoline derivatives have demonstrated significant antibacterial activity . They can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics .

Antifungal Activity

In addition to their antibacterial properties, quinazoline derivatives also exhibit antifungal activity . They can inhibit the growth of various fungal strains, which could be beneficial in treating fungal infections .

Anti-inflammatory Activity

Quinazoline derivatives have been reported to possess anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, which play a key role in inflammation .

Anticonvulsant Activity

Quinazoline derivatives have shown potential as anticonvulsants . They can modulate the activity of certain receptors in the brain, helping to control seizures .

Anti-HIV Activity

Some quinazoline derivatives have demonstrated anti-HIV activity . They can inhibit the replication of the HIV virus, making them potential candidates for the development of new antiretroviral drugs .

Analgesic Activity

Quinazoline derivatives have been found to possess analgesic (pain-relieving) properties . They can inhibit the transmission of pain signals in the nervous system .

properties

IUPAC Name

2-amino-8-bromoquinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-5-3-1-2-4-6(5)12-9(11)13-7(4)8(14)15/h1-3H,(H,14,15)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQSEOVIDBBAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-8-bromoquinazoline-4-carboxylic acid

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